

Application Note: Quantification of Deisopropylatrazine in Water Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Deisopropylatrazine	
Cat. No.:	B029266	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deisopropylatrazine (DIA) is a primary degradation product of the widely used herbicide atrazine. Due to its potential for groundwater contamination and possible health effects, sensitive and accurate quantification of DIA in environmental samples is crucial. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of **deisopropylatrazine** in water samples. The method is based on a direct aqueous injection approach, which minimizes sample preparation time and resources, providing a high-throughput solution for environmental monitoring.

Experimental Protocols

This protocol is adapted from methodologies similar to those outlined in EPA Method 536, providing a direct injection analysis for water samples.[1][2][3]

- 1. Reagents and Materials
- Deisopropylatrazine (DIA) analytical standard
- **Deisopropylatrazine**-d5 (DIA-d5) internal standard (IS)

- Methanol (HPLC or LC-MS grade)
- Ammonium Acetate (LC-MS grade)
- Sodium Omadine
- Reagent Water (Type I)
- Autosampler vials with caps
- 2. Standard and Sample Preparation
- 2.1. Standard Stock Solutions Prepare individual stock solutions of DIA and DIA-d5 in methanol at a concentration of 1 mg/mL. Store these stock solutions at -20°C.
- 2.2. Working Standard Solutions From the stock solutions, prepare intermediate and working standard solutions by serial dilution in methanol. These will be used to spike into reagent water to create the calibration curve.
- 2.3. Calibration Standards Prepare a series of calibration standards by spiking the working standard solutions into reagent water. A typical calibration range is 0.25 to 5.0 ng/mL.[1] To each calibration standard, add the internal standard (DIA-d5) to a final concentration of 5 ng/mL.[1]
- 2.4. Sample Preparation For each water sample, perform the following steps:
- To a suitable volume of the water sample, add ammonium acetate to a final concentration of 20 mM.[1] This helps to adjust the pH.
- Add sodium omadine to a final concentration of 64 mg/L to prevent microbial degradation.
- Spike the internal standard (DIA-d5) into the sample to a final concentration of 5 ng/mL.[1]
- Vortex the sample to ensure homogeneity.
- Transfer an aliquot of the prepared sample to an autosampler vial for LC-MS/MS analysis.
- 3. LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

Parameter	Condition
HPLC System	Thermo Scientific Accela™ HPLC system or equivalent
Column	Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 μm or equivalent C18
Mobile Phase A	5 mM Ammonium Acetate in Water
Mobile Phase B	Methanol
Flow Rate	400 μL/min
Injection Volume	100 μL
Column Temp.	45°C
Gradient	See Table 1

Table 1: HPLC Gradient Program[1]

Time (min)	% Mobile Phase A	% Mobile Phase B
0.00	98	2
10.00	98	2
20.00	10	90
25.00	10	90
25.06	98	2
30.00	98	2

3.2. Mass Spectrometry

Parameter	Condition
Mass Spectrometer	Thermo Scientific TSQ Quantum Access™ or equivalent triple quadrupole
Ionization Mode	Positive Electrospray Ionization (ESI+)
ESI Voltage	3.5 kV
Sheath Gas Pressure	30 arbitrary units
Auxiliary Gas Pressure	10 arbitrary units
Ion Transfer Tube Temp.	350°C
Collision Gas	Argon at 1.5 mTorr
Acquisition Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	See Table 2

Table 2: MRM Transitions and Collision Energies

Compound	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Collision Energy (eV)	Product Ion (m/z) - Qualifier	Collision Energy (eV)
Deisopropylat razine	188.1	146.1	19	104.1	25
Deisopropylat razine-d5	193.1	151.1	19	109.1	25

Data Presentation

The following table summarizes the expected quantitative performance of this method.

Table 3: Summary of Quantitative Data

Parameter	Deisopropylatrazine
Linearity Range	0.25 - 5.0 ng/mL[1]
Correlation Coefficient (r²)	> 0.995[1]
Limit of Detection (LOD)	0.03 - 1.4 ng/mL (ppb)[4]
Limit of Quantification (LOQ)	0.1 - 2.6 ng/mL (ppb)[4]
Recovery	70 - 120%[4]
Relative Standard Deviation (RSD)	< 20%[4]

Mandatory Visualization

Click to download full resolution via product page

Caption: Workflow for **Deisopropylatrazine** Quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. epa.gov [epa.gov]
- 3. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography

tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Deisopropylatrazine in Water Samples by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029266#lc-ms-ms-protocol-for-deisopropylatrazinequantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com